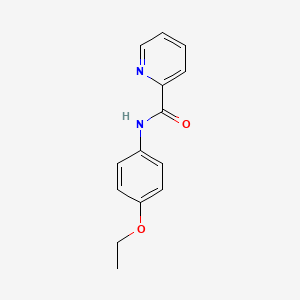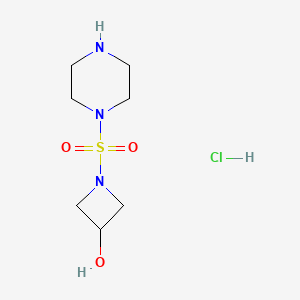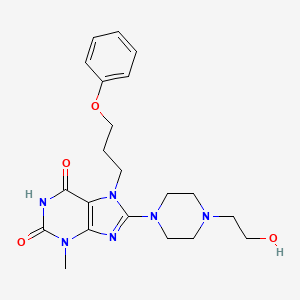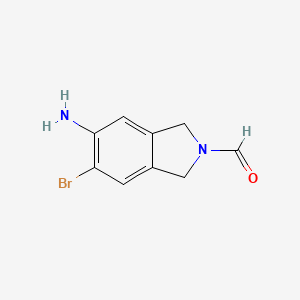![molecular formula C17H12FN3O B2717662 N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide CAS No. 1384743-90-1](/img/structure/B2717662.png)
N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biomedical Applications
Research into indolizine derivatives, such as the indolizino[3,2-c]quinolines, highlights their suitability as fluorescent probes. These compounds, developed through oxidative Pictet-Spengler cyclization, exhibit desirable optical properties, suggesting potential applications in aqueous systems for biomedical imaging or as sensors for biological molecules (Park et al., 2015).
Detection of Cyanide Ions
Innovations in chromogenic compounds for cyanide detection have led to the development of molecules that undergo a visible change in the presence of cyanide ions. These changes facilitate the colorimetric identification of cyanide in water, a crucial development given cyanide's toxicity. Compounds leveraging the indoline and benzooxazine frameworks have demonstrated efficacy in this area, offering a basis for further research into similar compounds for environmental monitoring (Tomasulo et al., 2006).
Antituberculosis Agents
The investigation into indole-2-carboxamides reveals their promise as antituberculosis agents. Initial screening against Mycobacterium tuberculosis identified these compounds for their low micromolar potency, with subsequent modifications enhancing their effectiveness and pharmacokinetic properties. This suggests that similar structural frameworks, including indolizine derivatives, might offer new pathways for TB drug development (Kondreddi et al., 2013).
Cytotoxic and Antioxidant Activities
Research on N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3- dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides has explored their potential in cytotoxic and antioxidant activities. Such studies indicate the value of exploring indolizine derivatives for their potential therapeutic benefits in treating cancer or mitigating oxidative stress (IOSR Journals, Kolanpaka & Gade, 2015).
Acid-Responsive Photoluminescence
The discovery of acid-responsive photoluminescent materials, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, which exhibit dramatic blue shifts in fluorescence upon protonation, opens new avenues for sensing and imaging technologies. These findings underscore the potential of utilizing specific indolizine derivatives in developing pH sensors or imaging agents that respond to the acidic environments typical of certain disease states (Outlaw et al., 2016).
Wirkmechanismus
Target of Action
The exact target of AKOS033249159 is currently unknown. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Without specific information on AKOS033249159, it’s challenging to determine the exact biochemical pathways it affects. Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that akos033249159 may also have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-15-7-2-1-6-14(15)16(10-19)20-17(22)12-9-13-5-3-4-8-21(13)11-12/h1-9,11,16H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZFHFMMBLUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN3C=CC=CC3=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)



![N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2717583.png)
![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2717584.png)



![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)
![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)